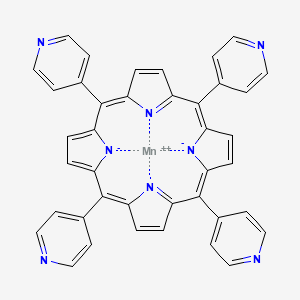
Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate): is a coordination compound that features a manganese ion coordinated to a porphyrin ring substituted with four pyridyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) typically involves the reaction of manganese salts with meso-tetrakis(4-pyridyl)porphyrin. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
Industrial Production Methods: The process may include purification steps such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the pyridyl groups or the manganese ion can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions may involve reagents like pyridine or other nitrogen-containing ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield Mn(III) or Mn(IV) porphyrin complexes, while reduction may produce Mn(I) complexes .
Scientific Research Applications
Chemistry: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique structure allows for efficient electron transfer and activation of small molecules .
Biology: In biological research, this compound is studied for its potential as a mimic of natural enzymes, particularly those involved in redox reactions. It has been investigated for its ability to catalyze the breakdown of reactive oxygen species, which are harmful byproducts of cellular metabolism .
Medicine: Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for this therapy .
Industry: In industrial applications, this compound is explored for its use in the development of sensors and electronic devices.
Mechanism of Action
The mechanism by which Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) exerts its effects involves the coordination of the manganese ion to the porphyrin ring, which facilitates electron transfer and redox reactions. The molecular targets and pathways involved include the activation of small molecules such as oxygen and hydrogen peroxide, leading to the generation of reactive intermediates that can participate in various chemical transformations .
Comparison with Similar Compounds
Mn(III)(meso-tetrakis(4-pyridyl)porphyrinate): Similar structure but with manganese in a higher oxidation state.
Fe(II)(meso-tetrakis(4-pyridyl)porphyrinate): Iron-based analog with different redox properties.
Co(II)(meso-tetrakis(4-pyridyl)porphyrinate): Cobalt-based analog with distinct catalytic activities.
Uniqueness: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) is unique due to its specific redox properties and ability to form stable complexes with a variety of ligands.
Properties
Molecular Formula |
C40H24MnN8 |
|---|---|
Molecular Weight |
671.6 g/mol |
IUPAC Name |
manganese(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Mn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
InChI Key |
BVGZLGLNKPEJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



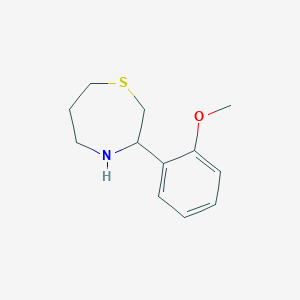

![N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt](/img/structure/B13652371.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)
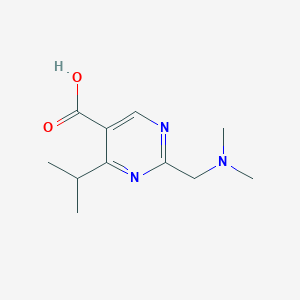
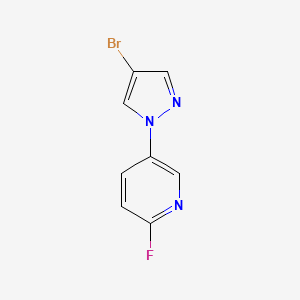


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)
![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)
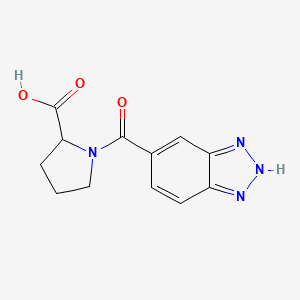

![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
